molecular formula C11H9FINO B8433758 2-ethyl-6-fluoro-3-iodoquinolin-4(1H)-one

2-ethyl-6-fluoro-3-iodoquinolin-4(1H)-one

Cat. No. B8433758
M. Wt: 317.10 g/mol
InChI Key: IGOFXSZWPGJGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-6-fluoro-3-iodoquinolin-4(1H)-one is a useful research compound. Its molecular formula is C11H9FINO and its molecular weight is 317.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-ethyl-6-fluoro-3-iodoquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-6-fluoro-3-iodoquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-ethyl-6-fluoro-3-iodoquinolin-4(1H)-one

Molecular Formula

C11H9FINO

Molecular Weight

317.10 g/mol

IUPAC Name

2-ethyl-6-fluoro-3-iodo-1H-quinolin-4-one

InChI

InChI=1S/C11H9FINO/c1-2-8-10(13)11(15)7-5-6(12)3-4-9(7)14-8/h3-5H,2H2,1H3,(H,14,15)

InChI Key

IGOFXSZWPGJGCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=C(N1)C=CC(=C2)F)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 2-ethyl-6-fluoroquinolin-4(1H)-one (4.00 g, 21 mmol), I2 (10.62 g, 2.0 eq) and Na2CO3 (3.33 g, 1.5 eq) in THF (100 mL) was stirred at rt overnight. To the reaction mixture was added Na2S2O3 solution, after 2 min the resulted mixture was filtered, washed with water and dried in the air to give a white solid as 2-ethyl-6-fluoro-3-iodoquinolin-4(1H)-one. Mass Spectrum (ESI) m/e=318 (M+1). A mixture of 2-ethyl-6-fluoro-3-iodoquinolin-4(1H)-one (400 mg, 1.3 mmol), 3,5-difluorophenylboronic acid (398 mg, 2.0 eq), Na2CO3 (401 mg, 3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (73 mg, 0.05 eq) in acetonitrile/water (15 mL/5 mL) was purged with N2 and heated to reflux. After overnight, the reaction mixture was cooled at rt, partitioned between water and EtOAc. The layers were separated and the aq layer was extracted with EtOAc (10 mL×2). The combined organic layers were washed with water (10 mL×2), brine (10 mL), dried over Na2SO4, filtered, and concd under reduced pressure. The residue was purified by combiflash on silica gel (EtOAc/DCM, 1:2) to give 3-(3,5-difluorophenyl)-2-ethyl-6-fluoroquinolin-4(1H)-one as a white solid. Mass Spectrum (ESI) m/e=304 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10.62 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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